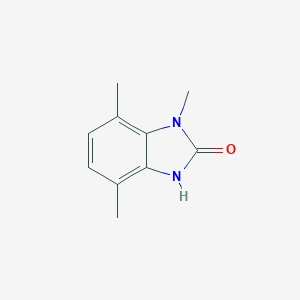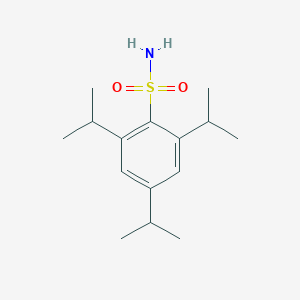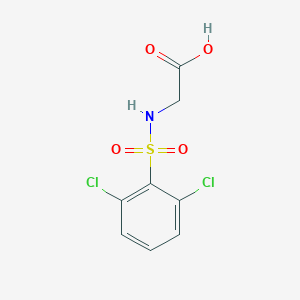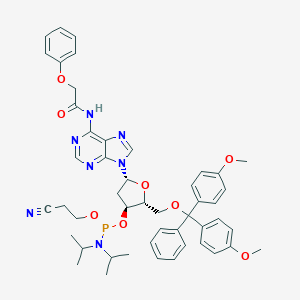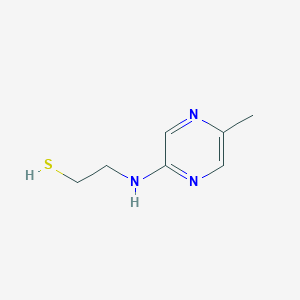
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CCA, is a chemical compound used in scientific research. It belongs to the family of oxirane carboxylic acids, which are known for their various biological activities. MOC-CCA has been found to have potential uses in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the inflammatory response. This may lead to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity. This allows for more accurate and reproducible results. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases. Another potential area of research is the synthesis of new bioactive molecules using this compound as a chiral building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various scientific fields.
Conclusion:
This compound is a chemical compound with potential uses in various scientific research fields. Its synthesis method has been optimized to produce high yields of this compound with high purity. This compound has been found to have potential as an anti-inflammatory agent and as a chiral building block for the synthesis of various bioactive molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Méthodes De Synthèse
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized by reacting (R)-glycidyl butyrate with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential uses in various scientific research fields. In the field of biochemistry, this compound has been used as a chiral building block for the synthesis of various bioactive molecules. In the field of pharmacology, this compound has been found to have potential as an anti-inflammatory agent. In addition, this compound has been used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
110115-15-6 |
|---|---|
Formule moléculaire |
C5H6O5 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2R,3S)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m1/s1 |
Clé InChI |
HOMGCVPJOFSUEQ-GBXIJSLDSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canonique |
COC(=O)C1C(O1)C(=O)O |
Synonymes |
2,3-Oxiranedicarboxylicacid,monomethylester,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



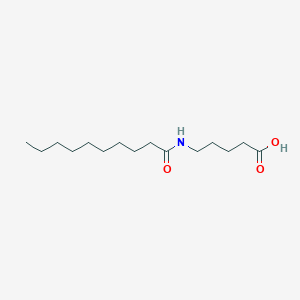

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)

